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Compound of Interest

3-Phenyl-1,1,1-Trifluoropropan-2-
Compound Name:
One

Cat. No.: B1581436

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1,1,1-Trifluoropropan-2-
One

Introduction: Understanding a Key Fluorinated
Ketone

3-Phenyl-1,1,1-trifluoropropan-2-one, also known by synonyms such as 1,1,1-Trifluoro-3-
phenyl-2-propanone and benzyl trifluoromethyl ketone, is a specialized fluorinated organic
compound.[1][2][3][4] Its structure, which uniquely combines an aromatic phenyl group with a
reactive trifluoromethyl ketone moiety, makes it a valuable intermediate and building block in
synthetic organic chemistry and drug discovery. The strong electron-withdrawing nature of the
trifluoromethyl group significantly influences the ketone's reactivity and imparts unique
properties to molecules that incorporate this scaffold. This guide provides a comprehensive
overview of its core physical properties, the scientific principles behind their measurement, and
the spectroscopic data that define its chemical identity, offering a critical resource for
researchers and drug development professionals.

Section 1: Chemical Identity and Molecular
Structure

A precise understanding of a compound's identity is the foundation of all subsequent
experimental work. The universally recognized identifiers for 3-Phenyl-1,1,1-trifluoropropan-
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2-one are summarized below.

Identifier Value Source
CAS Number 350-92-5 [11[3]
Molecular Formula CoH7Fs0 [31[41[5]
Molecular Weight 188.15 g/mol [31[5]
Exact Mass 188.04489933 Da [5]
IUPAC Name i,_(l),nl:rifluoro—3—phenylpropan— 1]
InChi Key IAJKTOIWQHTZOS- -

UHFFFAOYSA-N

SMILES String FC(F)(F)C(=0O)Cclcccccl

Section 2: Core Physical and Thermodynamic
Properties

The physical properties of a compound dictate its handling, storage, and application in various
experimental setups. 3-Phenyl-1,1,1-trifluoropropan-2-one is a liquid at standard temperature
and pressure.
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Property Value Conditions
Appearance (.:Ietolr colorless to light yellow g
liquid
Boiling Point 51-52 °C at 2 mmHg (2.67 mbar)
163.0-163.5 °C at 741 Torr (988 mbar)
Density 1.22 g/mL at 25 °C
Refractive Index (n_D) 1.444 at 20 °C
Flash Point 33°C (91.4 °F) Closed Cup
XLogP3 2.6 Computed

Boiling Point: The Impact of Pressure

The boiling point is a critical parameter for purification via distillation. The significantly different
boiling points reported at atmospheric and reduced pressures highlight the compound's
suitability for vacuum distillation.[6][7]

o Expertise & Causality: High-boiling compounds, particularly those with sensitive functional
groups, are often distilled under vacuum. Lowering the pressure reduces the temperature
required to reach the boiling point, thereby preventing thermal decomposition that might
occur at the higher atmospheric boiling point. The data indicates that a standard laboratory
vacuum pump can easily achieve the pressure needed for a low-temperature distillation.

e Protocol: Vacuum Distillation for Purity Assessment

o

Assemble a standard vacuum distillation apparatus (distilling flask, Claisen adapter,
thermometer, condenser, and receiving flask). Ensure all glassware is free of defects.

Place the crude 3-Phenyl-1,1,1-trifluoropropan-2-one into the distilling flask with a

[¢]

magnetic stir bar.

[¢]

Apply a high-vacuum grease sparingly to all glass joints to ensure a tight seal.

o

Connect the apparatus to a vacuum pump protected by a cold trap.
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o Begin stirring and gradually reduce the pressure to the target of ~2 mmHg.
o Gently heat the distilling flask using a heating mantle.
o Collect the fraction that distills over at a stable temperature of 51-52 °C.

o Once the distillation is complete, allow the apparatus to cool completely before slowly
reintroducing air.

Heating & Distillation

Distilling Flask

Heating Mantle ——9 (with sample)

Thermometer

Vapor Condensation & Collection Vacuum System

Distillate

Condenser ———» Receiving Flask Vacuum Adapter ———9>

(Coolant In/Out)

Cold Trap
(e.g., Dry Ice/Acetone)

—» Vacuum Pump

Click to download full resolution via product page

Caption: Workflow for vacuum distillation.

Density and Refractive Index: Purity Checkpoints

Density and refractive index are intrinsic physical properties that are highly sensitive to
impurities.[1][6]

o Trustworthiness: These parameters serve as a self-validating system for purity assessment.
A measured density of 1.22 g/mL at 25 °C and a refractive index of 1.444 at 20 °C (using the
589 nm sodium D-line) are strong indicators of a pure sample.[6] Any deviation from these
values suggests the presence of residual solvents or other contaminants, warranting further
purification. The measurement is typically performed using a digital density meter or an Abbe
refractometer, both of which provide rapid and highly accurate readings.
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Flash Point and Safety

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.
With a closed-cup flash point of 33 °C (91.4 °F), 3-Phenyl-1,1,1-trifluoropropan-2-one is
classified as a flammable liquid.[1][2]

» Authoritative Grounding: This classification (Flammable Liquid, Category 3) dictates specific
handling and storage protocols.[2][5] It must be stored in a designated flammables area,
away from heat, sparks, open flames, and other ignition sources.[2] Proper personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Section 3: Spectroscopic Characterization Profile

Spectroscopy provides an unambiguous "fingerprint” of a molecule's structure. While specific

spectra for this compound are not publicly cataloged in the search results, its structure allows
for the accurate prediction of its key spectroscopic features, an essential skill for any research
scientist.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their
characteristic vibrational frequencies.

o Expected Key Absorptions:

o C=0 (Ketone) Stretch: A very strong and sharp absorption is expected around 1760 cm~1.
The presence of the adjacent electron-withdrawing CFs group causes a significant shift to
a higher wavenumber compared to a standard alkyl ketone (typically ~1715 cm~1).

o C-F Stretches: Multiple strong, characteristic bands will appear in the 1100-1300 cm~1
region.

o Aromatic C=C Stretches: Medium-intensity peaks will be observed in the 1450-1600 cm—1
range.

o Aromatic and Aliphatic C-H Stretches: Signals will be present just above 3000 cm~1
(aromatic) and just below 3000 cm~! (aliphatic CHz).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine
atoms in the molecule and their connectivity.

e 'HNMR:
o ~4.0 ppm (singlet, 2H): Corresponds to the two benzylic protons of the -CHz- group.

o ~7.3-7.5 ppm (multiplet, 5H): Represents the five protons of the monosubstituted phenyl
ring.

e F NMR:

o Asingle, sharp peak is expected, as all three fluorine atoms in the CFs group are
chemically equivalent.

e 13C NMR:

o ~190 ppm (quartet): The carbonyl carbon, split into a quartet by coupling with the three
adjacent fluorine atoms.

o ~115 ppm (quartet): The trifluoromethyl carbon, showing a large one-bond carbon-fluorine
coupling constant (*J_CF).

o ~45 ppm (singlet): The methylene (-CHz-) carbon.

o ~127-134 ppm: Multiple signals for the carbons of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides structural
clues based on its fragmentation pattern upon ionization.

o Expected Fragmentation Pattern:
o Molecular lon (M*): A peak at m/z 188, corresponding to the intact molecule.

o Key Fragments:
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= m/z 119: Resulting from the loss of the trifluoromethyl radical (¢CF3).

= m/z 91: A very common and often base peak for benzyl-containing compounds,
corresponding to the stable tropylium cation ([C7H7]*).

» m/z 69: The trifluoromethyl cation ([CFs]*).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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